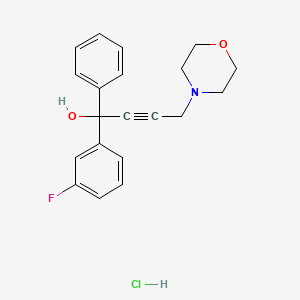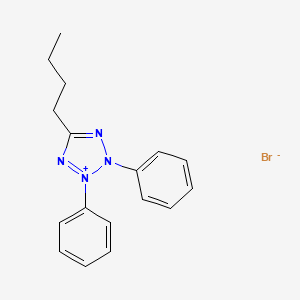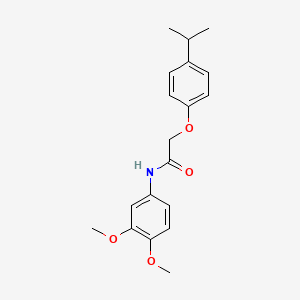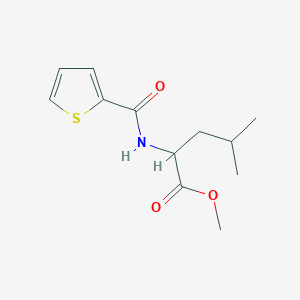
1-(3-fluorophenyl)-4-(4-morpholinyl)-1-phenyl-2-butyn-1-ol hydrochloride
Vue d'ensemble
Description
1-(3-fluorophenyl)-4-(4-morpholinyl)-1-phenyl-2-butyn-1-ol hydrochloride, also known as FMePhBnOH, is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. This compound has shown promising results in in vitro studies and has been found to exhibit a wide range of biological activities.
Applications De Recherche Scientifique
1-(3-fluorophenyl)-4-(4-morpholinyl)-1-phenyl-2-butyn-1-ol hydrochloride has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to inhibit the replication of the hepatitis C virus and the influenza virus.
Mécanisme D'action
The mechanism of action of 1-(3-fluorophenyl)-4-(4-morpholinyl)-1-phenyl-2-butyn-1-ol hydrochloride is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of the protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in cell growth and proliferation. This compound has also been found to inhibit the activity of the matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). This compound has also been found to inhibit the expression of MMPs, which are involved in the breakdown of extracellular matrix proteins.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-fluorophenyl)-4-(4-morpholinyl)-1-phenyl-2-butyn-1-ol hydrochloride has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and stored. It has also been found to exhibit a wide range of biological activities, making it a useful tool for studying various cellular processes. However, this compound also has some limitations for use in lab experiments. It has been found to have low solubility in aqueous solutions, which can make it difficult to administer in in vivo studies. It also has a relatively short half-life, which can limit its effectiveness in some applications.
Orientations Futures
There are several future directions for research on 1-(3-fluorophenyl)-4-(4-morpholinyl)-1-phenyl-2-butyn-1-ol hydrochloride. One area of research could be the development of more potent and selective inhibitors of specific enzymes and signaling pathways. Another area of research could be the development of new formulations of this compound that can improve its solubility and bioavailability. Additionally, further studies could be conducted to investigate the potential applications of this compound in the treatment of other diseases, such as viral infections and inflammatory disorders.
Conclusion
In conclusion, this compound is a chemical compound that has shown promising results in in vitro studies for its potential applications in medicinal chemistry. It exhibits a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. While there are some limitations to its use in lab experiments, there are also several future directions for research that could lead to the development of more potent and effective treatments for various diseases.
Propriétés
IUPAC Name |
1-(3-fluorophenyl)-4-morpholin-4-yl-1-phenylbut-2-yn-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO2.ClH/c21-19-9-4-8-18(16-19)20(23,17-6-2-1-3-7-17)10-5-11-22-12-14-24-15-13-22;/h1-4,6-9,16,23H,11-15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVVQRXGKWVMGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CC(C2=CC=CC=C2)(C3=CC(=CC=C3)F)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide](/img/structure/B3982151.png)
![2,2,2-trifluoroethyl 5-[(4-methoxybenzyl)amino]-5-oxopentanoate](/img/structure/B3982155.png)
![isopropyl 6-{[(3-bromophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B3982159.png)

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethylhexanamide](/img/structure/B3982169.png)
![2-methyl-N-{2-[(3-methylbenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B3982170.png)




![2-(4-methoxyphenyl)-2-oxoethyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoate](/img/structure/B3982212.png)
![3-[3-({[1-(3-cyanopyridin-2-yl)piperidin-4-yl]amino}methyl)-1H-indol-1-yl]propanamide](/img/structure/B3982216.png)

![N-[4-(benzyloxy)phenyl]-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B3982243.png)